An In-depth Technical Guide to Teneligliptin D8: Chemical Structure and Properties
An In-depth Technical Guide to Teneligliptin D8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Teneligliptin D8, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. The document elucidates the chemical structure, physicochemical properties, and the mechanistic role of its non-deuterated counterpart in glucose homeostasis. Detailed experimental protocols for the in vitro assessment of DPP-4 inhibition and the quantification of active glucagon-like peptide-1 (GLP-1) are provided. Furthermore, this guide outlines the application of Teneligliptin D8 as an internal standard in analytical methodologies, crucial for pharmacokinetic and metabolic studies. The information is presented to support researchers, scientists, and drug development professionals in their advanced studies of Teneligliptin and its analogs.
Introduction
Teneligliptin is a potent, third-generation, oral hypoglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1] Teneligliptin D8, a stable isotope-labeled version of Teneligliptin, serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for mass spectrometry-based quantification of Teneligliptin in biological matrices.[2] Its use significantly improves the accuracy and precision of such assays.[2] This guide delves into the core chemical and physical characteristics of Teneligliptin D8, its parent compound's mechanism of action, and detailed experimental procedures relevant to its study.
Chemical Structure and Properties
The chemical structures of Teneligliptin and its deuterated analog, Teneligliptin D8, are foundational to their function. The defining feature of Teneligliptin D8 is the incorporation of eight deuterium atoms on the piperazine ring, which imparts a higher molecular weight without significantly altering its chemical properties.
Table 1: Chemical and Physical Properties of Teneligliptin and Teneligliptin D8
| Property | Teneligliptin | Teneligliptin D8 | Reference(s) |
| IUPAC Name | --INVALID-LINK--methanone | --INVALID-LINK--methanone | [3] |
| Chemical Formula | C₂₂H₃₀N₆OS | C₂₂H₂₂D₈N₆OS | |
| Molecular Weight | 426.58 g/mol | 434.63 g/mol | |
| CAS Number | 760937-92-6 | 1391012-95-5 | |
| Solubility | Readily soluble in water; sparingly soluble in methanol; slightly insoluble in ethanol and acetonitrile. Soluble in DMSO and DMF (~30 mg/mL). | Not explicitly reported, but expected to be very similar to Teneligliptin. | |
| pKa (Strongest Basic) | 9.38 | Not explicitly reported, but expected to be very similar to Teneligliptin. |
Note: The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility and pKa of Teneligliptin D8 are expected to be nearly identical to those of Teneligliptin.
Mechanism of Action: The Incretin Pathway
Teneligliptin exerts its therapeutic effect by modulating the incretin signaling pathway. The core of this mechanism is the inhibition of the DPP-4 enzyme.
Experimental Protocols
Synthesis of Teneligliptin D8
Proposed Synthetic Approach:
One common method for deuterium labeling of a piperazine ring involves the reduction of a piperazine-dione precursor with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).
In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of Teneligliptin.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Teneligliptin
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Teneligliptin stock solution in DPP-4 Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human DPP-4 enzyme to the working concentration in cold DPP-4 Assay Buffer.
-
Prepare the fluorogenic DPP-4 substrate solution in DPP-4 Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-4 enzyme and assay buffer (with the same final concentration of solvent as the inhibitor wells).
-
Inhibitor wells: Add DPP-4 enzyme and the corresponding Teneligliptin dilution.
-
-
Pre-incubation:
-
Add 50 µL of the diluted enzyme solution to the control and inhibitor wells.
-
Add 50 µL of the corresponding Teneligliptin dilution or solvent control.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of DPP-4 inhibition for each Teneligliptin concentration relative to the control wells.
-
Plot the percentage inhibition against the logarithm of the Teneligliptin concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Quantification of Active GLP-1 Levels
This protocol describes the assessment of active GLP-1 levels in plasma following Teneligliptin administration, typically using an ELISA method.
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Active GLP-1 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection and Handling:
-
Collect blood samples at baseline and at specified time points after Teneligliptin administration.
-
Immediately place the blood collection tubes on ice to prevent GLP-1 degradation.
-
Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.
-
-
ELISA Procedure (General Guideline):
-
Follow the specific instructions provided with the active GLP-1 ELISA kit.
-
Typically, the procedure involves adding plasma samples and standards to a microplate pre-coated with an anti-GLP-1 antibody.
-
After incubation and washing steps, a detection antibody and a substrate are added to generate a colorimetric or chemiluminescent signal.
-
-
Measurement:
-
Read the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal of the standards against their known concentrations.
-
Determine the concentration of active GLP-1 in the plasma samples by interpolating their signals on the standard curve.
-
Analyze the change in active GLP-1 levels from baseline at different time points post-administration.
-
Analytical Method for Teneligliptin Quantification using LC-MS/MS
Teneligliptin D8 is primarily used as an internal standard for the quantification of Teneligliptin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation:
-
To a plasma sample, add a known amount of Teneligliptin D8 solution (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Separate Teneligliptin and Teneligliptin D8 from other plasma components on a suitable C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Teneligliptin and Teneligliptin D8 in positive ion mode.
-
Table 2: MRM Transitions for Teneligliptin and Teneligliptin D8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Teneligliptin | 427.2 | 243.1 | |
| Teneligliptin D8 | 435.2 | 251.3 |
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Teneligliptin to Teneligliptin D8 against the concentration of Teneligliptin standards.
-
Determine the concentration of Teneligliptin in the unknown samples from the calibration curve.
-
Conclusion
Teneligliptin D8 is an indispensable tool for the accurate and precise quantification of Teneligliptin in biological matrices, which is critical for pharmacokinetic and metabolic studies. Understanding its chemical structure, in conjunction with the pharmacological and mechanistic aspects of its non-deuterated parent compound, provides a robust framework for advanced research in the field of diabetes and metabolic diseases. The detailed experimental protocols provided in this guide serve as a practical resource for scientists and researchers, facilitating further exploration into the therapeutic potential and properties of Teneligliptin.
